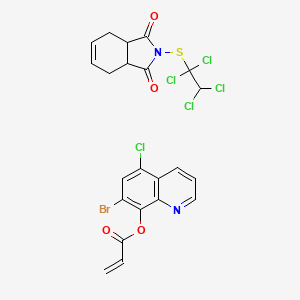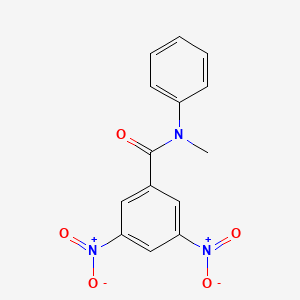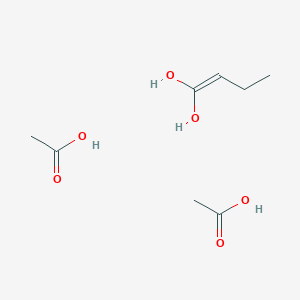
Acetic acid--but-1-ene-1,1-diol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–but-1-ene-1,1-diol (2/1) is a chemical compound that combines acetic acid and but-1-ene-1,1-diol in a 2:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–but-1-ene-1,1-diol (2/1) typically involves the reaction of acetic acid with but-1-ene-1,1-diol. One common method is the esterification reaction, where acetic acid reacts with but-1-ene-1,1-diol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–but-1-ene-1,1-diol (2/1) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–but-1-ene-1,1-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid–but-1-ene-1,1-diol (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid–but-1-ene-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of diols and carboxylic acids. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane-1,2-diol:
Propane-1,2-diol:
Butane-1,2-diol: This compound is structurally similar but differs in the position of the hydroxyl groups.
Uniqueness
Acetic acid–but-1-ene-1,1-diol (2/1) is unique due to the presence of both acetic acid and but-1-ene-1,1-diol components, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
60180-99-6 |
|---|---|
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
acetic acid;but-1-ene-1,1-diol |
InChI |
InChI=1S/C4H8O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h3,5-6H,2H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
PHMUWQHPGNKVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


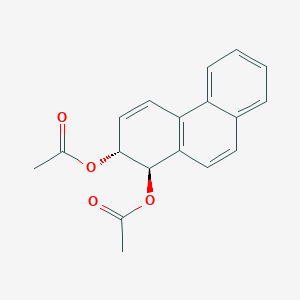
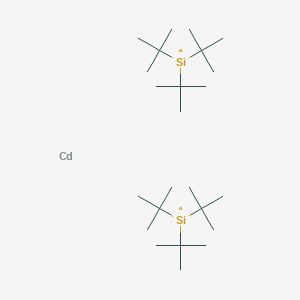
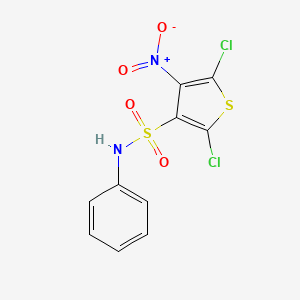
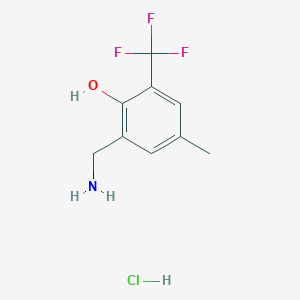
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)

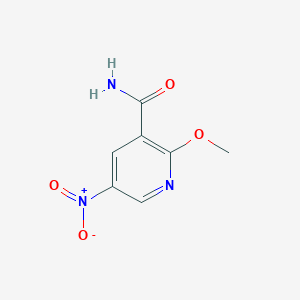
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
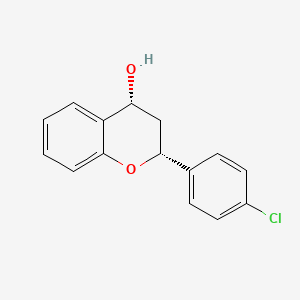
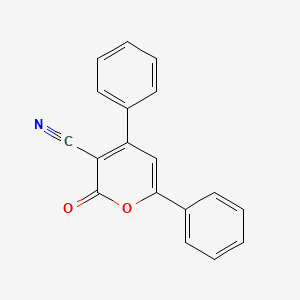
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

